molecular formula C26H18F2N2O2 B11516970 2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone CAS No. 361369-14-4

2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11516970
CAS No.: 361369-14-4
M. Wt: 428.4 g/mol
InChI Key: AUXFUDUBMSYLMF-UHFFFAOYSA-N
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Description

2-(4-FLUORO-3-PHENOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUORO-3-PHENOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Phenoxyphenyl Substitution: The phenoxyphenyl group can be incorporated through etherification reactions involving phenol derivatives and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. This can involve binding to active sites, inhibiting enzyme function, or altering receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 2-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
  • 2-(4-FLUOROPHENYL)-3-(4-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Uniqueness

The uniqueness of 2-(4-FLUORO-3-PHENOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both fluorophenyl and phenoxyphenyl groups may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.

Properties

CAS No.

361369-14-4

Molecular Formula

C26H18F2N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H18F2N2O2/c27-18-11-13-19(14-12-18)30-25(29-23-9-5-4-8-21(23)26(30)31)17-10-15-22(28)24(16-17)32-20-6-2-1-3-7-20/h1-16,25,29H

InChI Key

AUXFUDUBMSYLMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)F

Origin of Product

United States

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